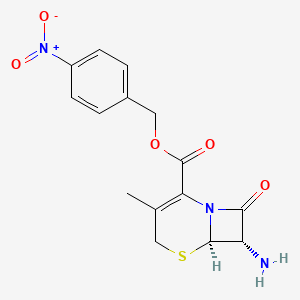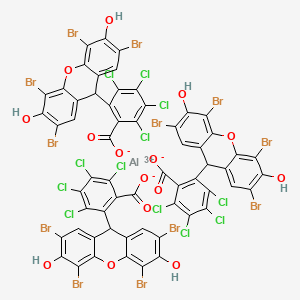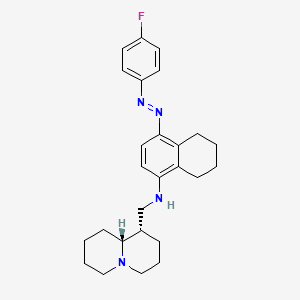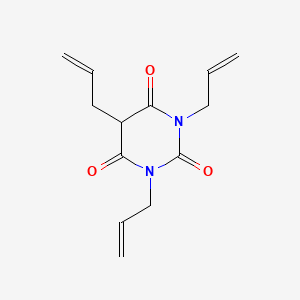
1,3,5-Triallylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triallylbarbituric acid is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of three allyl groups attached to the nitrogen atoms at positions 1, 3, and 5 of the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse pharmacological and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triallylbarbituric acid can be synthesized through a multi-step process involving the alkylation of barbituric acid. The general synthetic route involves the following steps:
Preparation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea and malonic acid.
Alkylation: The barbituric acid is then alkylated with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3,5-Triallylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated barbituric acid derivatives.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
科学的研究の応用
1,3,5-Triallylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1,3,5-Triallylbarbituric acid involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may also modulate the activity of enzymes and receptors, contributing to its pharmacological effects.
類似化合物との比較
Similar Compounds
Barbituric Acid: The parent compound with no allyl groups.
1,3-Diallylbarbituric Acid: A derivative with two allyl groups.
1-Allylbarbituric Acid: A derivative with one allyl group.
Uniqueness
1,3,5-Triallylbarbituric acid is unique due to the presence of three allyl groups, which confer distinct chemical and biological properties. The multiple allyl groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
104691-83-0 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
1,3,5-tris(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-10-11(16)14(8-5-2)13(18)15(9-6-3)12(10)17/h4-6,10H,1-3,7-9H2 |
InChIキー |
RFKSGQUJJHKFML-UHFFFAOYSA-N |
正規SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


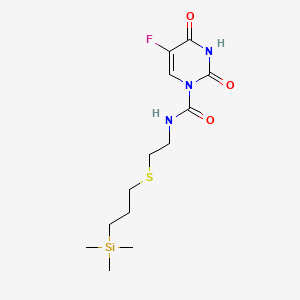
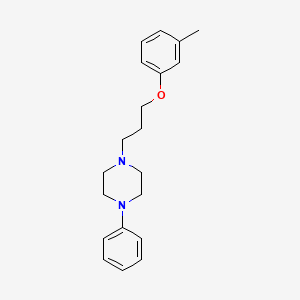
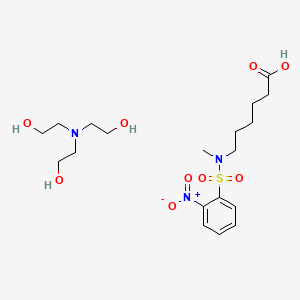
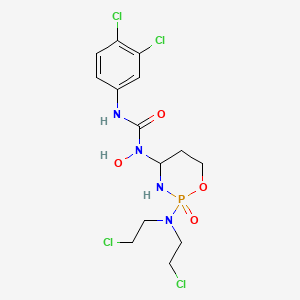
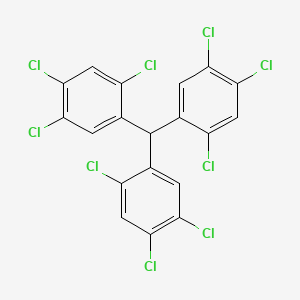

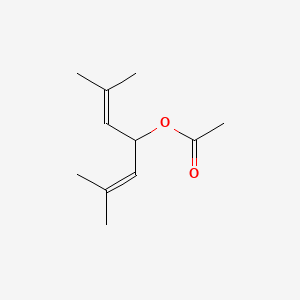
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

